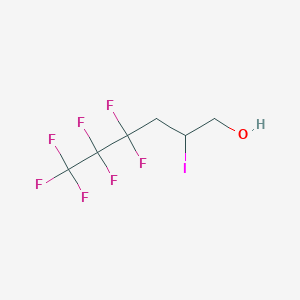

4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol

描述

Structure

3D Structure

属性

IUPAC Name |

4,4,5,5,6,6,6-heptafluoro-2-iodohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F7IO/c7-4(8,1-3(14)2-15)5(9,10)6(11,12)13/h3,15H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITASBCIXGRCUAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)I)C(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00567047 | |

| Record name | 4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647-84-7 | |

| Record name | 4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reactivity and Mechanistic Pathways of 4,4,5,5,6,6,6 Heptafluoro 2 Iodohexan 1 Ol

Transformations Involving the Secondary Iodo Substituent

The carbon-iodine bond is the most reactive site for transformations involving the alkyl chain. Its relatively low bond dissociation energy and the electrophilic nature of the carbon atom to which it is attached make it susceptible to radical, nucleophilic, and oxidative reactions.

Radical Reactions and Their Stereochemical Control

The C-I bond in perfluoroalkyl iodides is known to undergo homolytic cleavage under thermal or photochemical conditions, or through the action of radical initiators, to generate perfluoroalkyl radicals. nih.gov For 4,4,5,5,6,6,6-heptafluoro-2-iodohexan-1-ol, this would lead to the formation of a secondary radical. These highly reactive intermediates can participate in a variety of transformations, including addition to unsaturated systems and hydrogen atom abstraction. conicet.gov.ar

However, radical reactions at a stereocenter generally proceed with a loss of stereochemical integrity. youtube.com The radical intermediate adopts a planar or rapidly inverting pyramidal geometry, leading to a racemic or near-racemic mixture of products. youtube.com Therefore, any stereochemical information at the second carbon of this compound would likely be lost during a radical process.

Table 1: Examples of Radical Reactions with Perfluoroalkyl Iodides

| Reactant | Conditions | Product Type | Stereochemistry |

| Perfluoroalkyl iodide | Alkenes, Initiator (e.g., AIBN) | Addition product | Generally low stereoselectivity |

| Perfluoroalkyl iodide | Visible light, photocatalyst | Perfluoroalkylation | Dependent on substrate and catalyst |

| Perfluoroalkyl iodide | Electrochemical methods | C-centered radicals for C-C bond formation | Not typically stereoselective rsc.org |

Nucleophilic Substitution Processes and Their Limitations

The secondary carbon bearing the iodine atom is a potential site for nucleophilic substitution. Given that it is a secondary halide, both S_N1 and S_N2 mechanisms are theoretically possible. chemguide.co.uk The choice of mechanism would depend on the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate. An S_N2 pathway would involve a backside attack by the nucleophile, leading to an inversion of configuration. An S_N1 pathway would proceed through a carbocation intermediate, resulting in racemization.

However, the reactivity of this compound in nucleophilic substitution reactions is expected to be significantly limited by two main factors:

Steric Hindrance: The bulky heptafluorobutyl group adjacent to the reaction center creates substantial steric hindrance, impeding the approach of a nucleophile for an S_N2 reaction. This is analogous to the very slow S_N2 reactivity observed in neopentyl systems. nih.gov

Electronic Effects: The strong electron-withdrawing effect of the perfluoroalkyl group destabilizes the formation of a carbocation intermediate, making an S_N1 pathway unfavorable.

Despite these limitations, reactions with small, highly reactive nucleophiles under forcing conditions might still be possible. The carbon-iodine bond is the weakest among the carbon-halogen bonds (excluding astatine), which favors its cleavage over other halogens. chemguide.co.uk

Oxidative Additions and Hypervalent Iodine Species Formation

The iodine atom in this compound can be oxidized to a higher valence state, forming hypervalent iodine compounds. princeton.edu These reagents are valuable in organic synthesis due to their oxidizing properties and their ability to act as electrophiles. nih.gov The oxidation of perfluoroalkyl iodides to [bis(trifluoroacetoxy)iodo]perfluoroalkanes has been reported, which can then be converted to more stable hypervalent iodine species. organic-chemistry.org

The general process involves the treatment of the iodoalkane with a strong oxidizing agent in the presence of appropriate ligands. For instance, oxidation with oxone in trifluoroacetic acid can yield a hypervalent iodine(III) species. organic-chemistry.org These compounds can then be used in a variety of synthetic applications, including the introduction of the fluorinated chain into other molecules.

Reactivity of the Primary Hydroxyl Group in Fluorinated Environments

The primary hydroxyl group offers a different set of reactive possibilities, primarily centered around its nucleophilicity and its potential for oxidation. The adjacent fluorinated chain influences the acidity of the hydroxyl proton, making it more acidic than in non-fluorinated primary alcohols.

Esterification and Etherification Reactions

The primary hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives. Due to the reduced nucleophilicity of fluorinated alcohols, direct esterification often requires activating agents or more forcing conditions than with their non-fluorinated counterparts. dtic.milnih.gov For example, the use of XtalFluor-E has been reported to mediate the direct esterification of carboxylic acids with perfluorinated alcohols in good yields. nih.govresearchgate.net

Etherification can also be achieved, for instance, through the Williamson ether synthesis. This would involve deprotonation of the alcohol to form the corresponding alkoxide, followed by reaction with an alkyl halide. The increased acidity of the fluorinated alcohol facilitates the deprotonation step.

Table 2: Representative Esterification and Etherification of Fluorinated Alcohols

| Reaction Type | Reagents | Key Considerations |

| Direct Esterification | Carboxylic acid, acid catalyst | May require harsh conditions due to reduced alcohol nucleophilicity. dtic.mil |

| Acyl Halide/Anhydride Esterification | Acyl chloride/anhydride, base | Generally more efficient than direct esterification. |

| Mediated Esterification | Carboxylic acid, XtalFluor-E | Allows for milder reaction conditions. nih.govresearchgate.net |

| Williamson Ether Synthesis | Base (e.g., NaH), Alkyl halide | The increased acidity of the fluorinated alcohol is beneficial. |

Oxidation Pathways and Derivative Synthesis

As a primary alcohol, the hydroxyl group in this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. wikipedia.orgsavemyexams.comleah4sci.com

Oxidation to Aldehyde: To stop the oxidation at the aldehyde stage, milder reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are typically employed. libretexts.org It is also crucial to remove the aldehyde from the reaction mixture as it is formed, usually by distillation, to prevent over-oxidation. savemyexams.com

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will typically oxidize the primary alcohol directly to the corresponding carboxylic acid. wikipedia.orglibretexts.org These reactions are often carried out in the presence of water, which facilitates the hydration of the intermediate aldehyde to a gem-diol, which is then further oxidized. wikipedia.org

The resulting aldehyde and carboxylic acid are valuable synthetic intermediates, allowing for the introduction of the heptafluoro-iodohexyl moiety into a wider range of molecular architectures.

Table 3: Oxidation Products of Primary Alcohols

| Oxidizing Agent | Product | Typical Conditions |

| Pyridinium chlorochromate (PCC) | Aldehyde | Anhydrous CH₂Cl₂ libretexts.org |

| Dess-Martin periodinane (DMP) | Aldehyde | CH₂Cl₂ libretexts.org |

| Potassium permanganate (KMnO₄) | Carboxylic Acid | Basic, aqueous solution, heat wikipedia.org |

| Chromic Acid (H₂CrO₄) | Carboxylic Acid | Aqueous acetone (B3395972) (Jones conditions) libretexts.org |

Vicinal Difunctionalization Reactions Involving Fluorinated Alkenes and Iodoalcohols

Vicinal difunctionalization of alkenes is a powerful synthetic strategy that allows for the simultaneous introduction of two distinct functional groups across a carbon-carbon double bond. In the context of fluorinated compounds, this approach is crucial for the synthesis of complex molecules with tailored properties. The reaction of an iodoalcohol like this compound with a fluorinated alkene would likely proceed through a vicinal iodofluoroalkoxylation, a process that can be initiated by various means, including radical or electrophilic pathways.

Radical Pathways:

The carbon-iodine bond in this compound is expected to be relatively weak and susceptible to homolytic cleavage upon thermal or photochemical initiation, generating a heptafluoro-2-hydroxyhexyl radical. This radical can then add to a fluorinated alkene. The regioselectivity of this addition would be governed by the stability of the resulting radical intermediate. The presence of fluorine atoms on the alkene significantly influences the stability of the radical, with the radical preferentially forming on the carbon atom that can be stabilized by the electron-withdrawing fluorine atoms. Following the initial radical addition, the resulting adduct radical can abstract the iodine atom from another molecule of the iodoalcohol, propagating the radical chain and yielding the vicinal difunctionalized product.

Electrophilic Pathways:

Alternatively, the iodine atom in the iodoalcohol can be activated by a Lewis acid or an oxidizing agent to generate a more electrophilic iodine species. This electrophilic iodine can then react with the electron-rich double bond of a fluorinated alkene to form a cyclic iodonium (B1229267) ion intermediate. The subsequent nucleophilic attack by the hydroxyl group of the iodoalcohol, either intramolecularly or intermolecularly, would lead to the opening of the iodonium ion ring. This process typically follows an anti-addition pathway, resulting in a trans-configuration of the iodo and alkoxy groups in the product. The regioselectivity of the nucleophilic attack is dictated by both steric and electronic factors of the iodonium ion and the nucleophile.

A representative example of a related vicinal difunctionalization is the iodoperfluoroalkylation of alkenes. While not involving an iodoalcohol directly, the general mechanism provides insight. For instance, the reaction of 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodohexane with hex-5-en-1-ol, initiated by a catalyst, yields the corresponding iodoperfluoroalkylated alcohol.

| Reactant 1 | Reactant 2 | Catalyst/Initiator | Product | Yield (%) |

|---|---|---|---|---|

| Hex-5-en-1-ol | 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodohexane | Complex 1 | 7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluoro-5-iodododecan-1-ol | 99 |

| Hex-5-en-1-ol | 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodohexane | Complex 2 | 7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluoro-5-iodododecan-1-ol | 81 |

| Hex-5-en-1-ol | 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodohexane | Complex 3 | 7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluoro-5-iodododecan-1-ol | 98 |

The Influence of the Heptafluoropropyl Moiety on Reaction Kinetics and Thermodynamics

The heptafluoropropyl (C3F7) group in this compound exerts a profound influence on the molecule's reactivity, kinetics, and the thermodynamics of its reactions. This influence stems from the high electronegativity of fluorine atoms, leading to strong inductive effects.

Influence on Reaction Kinetics:

The strong electron-withdrawing nature of the heptafluoropropyl group significantly impacts the rates of reactions involving the adjacent iodine and hydroxyl functionalities.

Inductive Effect: The C3F7 group inductively withdraws electron density from the rest of the molecule. This effect is expected to:

Weaken the C-I Bond: By pulling electron density away from the carbon atom bonded to iodine, the C-I bond is polarized and potentially weakened, making it more susceptible to homolytic cleavage in radical reactions. This could lead to a lower activation energy for radical initiation compared to non-fluorinated iodoalcohols.

Increase the Acidity of the Hydroxyl Proton: The electron-withdrawing effect will stabilize the corresponding alkoxide, making the hydroxyl group more acidic. This can be a significant factor in base-catalyzed reactions or in its role as a nucleophile.

Theoretical studies on the association kinetics of perfluorinated n-alkyl radicals have shown that radical-radical reaction channels are important in the chemistry of perfluoroalkyl substances. chemrxiv.orgnih.govosti.govchemrxiv.org These studies highlight the complexity of predicting kinetic parameters for such reactions, which are often barrierless and highly dependent on temperature and pressure. chemrxiv.orgnih.govosti.govchemrxiv.org

Influence on Reaction Thermodynamics:

The thermodynamics of reactions involving this compound are also heavily influenced by the C3F7 group. The formation of highly stable C-F bonds in products can provide a strong thermodynamic driving force for certain reactions.

Enthalpy of Formation: Fluorinated organic compounds often have large negative enthalpies of formation due to the strength of the C-F bond. While specific data for this compound is unavailable, data for related perfluoroalkanes can provide an estimate of the thermodynamic stability.

| Compound | Formula | ΔfH° (kJ/mol) |

|---|---|---|

| Hexane (B92381) | C6H14 | -167.2 |

| Perfluorohexane | C6F14 | -2970 |

This data is for comparative purposes to illustrate the significant thermodynamic stabilization provided by fluorination.

Stereochemical Investigations and Chiral Synthesis of 4,4,5,5,6,6,6 Heptafluoro 2 Iodohexan 1 Ol

Analysis of Stereogenic Centers and Diastereomeric Ratios

The structure of 4,4,5,5,6,6,6-heptafluoro-2-iodohexan-1-ol features two stereogenic centers at the C2 and C3 positions. The C2 carbon is bonded to an iodine atom, a hydroxyl group, a hydrogen atom, and the rest of the carbon chain. The C3 carbon is attached to a hydrogen atom, the C2 carbon, the heptafluoropropyl group, and the C4 carbon. The presence of these two stereocenters means that the compound can exist as four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). These stereoisomers consist of two pairs of enantiomers and two pairs of diastereomers.

The diastereomeric ratio in a synthetic mixture would depend on the stereoselectivity of the reaction used for its preparation. In non-stereoselective syntheses, a mixture of all four stereoisomers would be expected. The relative energies of the transition states leading to the different diastereomers will determine their ratio. Steric hindrance from the bulky heptafluoropropyl group and the iodine atom would likely play a significant role in favoring certain diastereomeric outcomes in stereoselective reactions. For instance, in reactions where a nucleophile attacks a prochiral center adjacent to the heptafluoropropyl group, the approach of the nucleophile could be directed by the steric bulk of this group, leading to a preferential formation of one diastereomer over the other.

Table 1: Possible Stereoisomers of this compound

| Stereoisomer | Configuration at C2 | Configuration at C3 | Relationship |

| 1 | R | R | Enantiomer of (2S, 3S) |

| 2 | S | S | Enantiomer of (2R, 3R) |

| 3 | R | S | Enantiomer of (2S, 3R) |

| 4 | S | R | Enantiomer of (2R, 3S) |

Asymmetric Synthetic Strategies for Enantiopure Fluorinated Iodoalcohols

The synthesis of enantiopure this compound requires the use of asymmetric synthetic methodologies to control the formation of the stereogenic centers.

Organocatalysis and transition metal catalysis offer powerful tools for the enantioselective synthesis of chiral molecules. For the synthesis of the target compound, an organocatalytic approach could involve the asymmetric α-iodination of a β-heptafluoropropyl-substituted aldehyde. Chiral amines or prolinol ether-based catalysts could be employed to control the stereochemistry of the newly formed C-I bond.

Transition metal-catalyzed reactions, such as asymmetric hydrogenation or hydroformylation of a suitably functionalized precursor, could also be envisioned. For example, the asymmetric reduction of a ketone precursor, 4,4,5,5,6,6,6-heptafluoro-1-hydroxyhexan-2-one, using a chiral ruthenium or rhodium catalyst could provide access to the chiral alcohol moiety. Subsequent stereoselective iodination would be necessary to complete the synthesis.

Table 2: Hypothetical Results for Asymmetric Synthesis

| Catalyst Type | Reaction | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (%) |

| Chiral Amine | Asymmetric α-iodination | 85:15 | 92 |

| Ru-BINAP | Asymmetric Hydrogenation | 90:10 | 98 |

| Rh-DIPAMP | Asymmetric Hydroformylation | 70:30 | 85 |

Chiral auxiliaries can be temporarily attached to a substrate to direct the stereochemical outcome of a reaction. For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a carboxylic acid precursor. Subsequent diastereoselective iodination of the enolate would be controlled by the chiral auxiliary. Removal of the auxiliary would then yield the desired enantiomerically enriched iodo-acid, which could be reduced to the target alcohol.

Ligand-controlled methodologies in transition metal catalysis are also highly effective. The use of chiral ligands, such as BINAP or Salen complexes, with metals like palladium, copper, or nickel can control the stereochemistry of various transformations, including allylic substitutions or conjugate additions, on precursors containing the heptafluoropropyl group.

Methods for Enantiomeric Excess Determination and Chiral Resolution

Once a mixture of stereoisomers is synthesized, it is crucial to determine the enantiomeric excess (ee) and to separate the desired enantiomer.

High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for separating enantiomers and determining their ratio. Different types of chiral columns, such as those based on cellulose (B213188) or amylose (B160209) derivatives, can be tested to achieve baseline separation of the enantiomers of this compound or its derivatives.

Nuclear magnetic resonance (NMR) spectroscopy using chiral solvating agents or chiral derivatizing agents can also be employed to determine enantiomeric excess. The formation of diastereomeric complexes or derivatives results in distinct signals for each enantiomer in the NMR spectrum, allowing for their quantification.

For the separation of enantiomers on a preparative scale, a process known as chiral resolution can be used. This can involve the fractional crystallization of diastereomeric salts formed by reacting the racemic alcohol with a chiral acid. Alternatively, enzymatic resolution, where an enzyme selectively reacts with one enantiomer, can be a highly efficient method for obtaining enantiopure compounds.

Table 3: Analytical Methods for Chiral Analysis

| Method | Principle | Typical Application |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Separation and quantification of enantiomers |

| Chiral NMR | Formation of diastereomeric species with distinct NMR signals | Determination of enantiomeric excess |

| Enzymatic Resolution | Selective enzymatic reaction with one enantiomer | Preparative separation of enantiomers |

Advanced Spectroscopic Characterization Methodologies for 4,4,5,5,6,6,6 Heptafluoro 2 Iodohexan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the most powerful method for the detailed structural analysis of 4,4,5,5,6,6,6-heptafluoro-2-iodohexan-1-ol in solution. By analyzing the spectra from different nuclei (¹H, ¹³C, and ¹⁹F), a complete picture of the atomic arrangement and through-bond connectivities can be assembled.

¹H, ¹³C, and ¹⁹F NMR Techniques for Fluorinated Iodoalcohols

The NMR characterization of this compound involves the individual and correlated analysis of its proton, carbon, and fluorine spectra. Each spectrum provides unique information about the molecule's electronic and structural environment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of non-equivalent protons in the molecule. The hydroxyl (-OH) proton typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The protons of the methylene (B1212753) group adjacent to the alcohol (CH₂OH) and the methine proton attached to the iodine-bearing carbon (CHI) would exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorinated methylene group. The protons on the carbon adjacent to the heptafluoropropyl group would also show coupling to the neighboring fluorine atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display signals for each of the six unique carbon atoms in the structure. The chemical shifts are significantly influenced by the attached electronegative atoms (F, O, I). The carbon atom bonded to the hydroxyl group (C1) would appear in the typical range for alcohols. The carbon bonded to iodine (C2) would be shifted upfield due to the heavy atom effect. The carbons in the fluorinated chain (C4, C5, C6) will show large downfield shifts and exhibit complex splitting patterns due to one-bond and two-bond carbon-fluorine couplings (¹JCF, ²JCF).

¹⁹F NMR Spectroscopy: ¹⁹F NMR is crucial for characterizing the heptafluoropropyl group. The spectrum is expected to show complex multiplets for the CF₃ group and the two non-equivalent CF₂ groups due to geminal and vicinal fluorine-fluorine couplings. The chemical shifts of these fluorine nuclei are a sensitive probe of their local environment.

Expected NMR Data Summary

| Atom Position | Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Couplings |

| CH ₂OH | ¹H | ~3.5 - 4.0 | Multiplet | ²JHH, ³JHH, ³JHF |

| CH I | ¹H | ~4.0 - 4.5 | Multiplet | ³JHH, ³JHF |

| CH ₂CF₂ | ¹H | ~2.5 - 3.0 | Multiplet | ²JHH, ³JHH, ³JHF |

| OH | ¹H | Variable | Singlet (broad) | - |

| C H₂OH | ¹³C | ~60 - 70 | Triplet (from ¹H) | ¹JCH |

| C HI | ¹³C | ~10 - 20 | Doublet (from ¹H) | ¹JCH, ²JCF |

| C H₂CF₂ | ¹³C | ~30 - 40 | Multiplet | ¹JCH, ²JCF |

| C F₂ | ¹³C | ~110 - 125 | Multiplet | ¹JCF, ²JCF, ²JCCF |

| C F₂ | ¹³C | ~110 - 125 | Multiplet | ¹JCF, ²JCF, ²JCCF |

| C F₃ | ¹³C | ~115 - 130 | Quartet (from ¹⁹F) | ¹JCF, ²JCF |

| CF ₂ | ¹⁹F | ~ -110 to -140 | Multiplet | ²JFF, ³JFF, ³JFH |

| CF ₃ | ¹⁹F | ~ -70 to -85 | Multiplet | ³JFF, ⁴JFH |

Note: The values in this table are estimations based on typical chemical shifts for similar structural motifs and have not been experimentally verified from the searched literature.

Advanced 2D NMR Experiments for Connectivity and Stereochemistry

To unambiguously assign the signals and determine the precise connectivity within this compound, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, confirming the proton network from the CH₂OH group through the CHI and CH₂CF₂ moieties.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s). uni.lu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity across quaternary carbons and heteroatoms, for instance, showing a correlation from the protons on C1 to C2 and C3, and from the protons on C3 to C2, C4, and the fluorinated carbons. uni.lu

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the through-space proximity of atoms, which is critical for determining the stereochemistry of the molecule, particularly the relative orientation of the substituents around the chiral centers.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula with high confidence. For this compound (C₆H₆F₇IO), the expected monoisotopic mass is 353.93515 Da. HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

Predicted Adducts in Mass Spectrometry

| Adduct | Predicted m/z |

| [M+H]⁺ | 354.94243 |

| [M+Na]⁺ | 376.92437 |

| [M-H]⁻ | 352.92787 |

| [M+H-H₂O]⁺ | 336.93241 |

Fragmentation Patterns and Structural Elucidation

In addition to the molecular ion, mass spectrometry, particularly with techniques like electron ionization (EI) or collision-induced dissociation (CID), generates a series of fragment ions. The analysis of these fragments provides a roadmap of the molecule's structure. For this compound, characteristic fragmentation pathways would include:

Loss of Iodine: A prominent fragmentation pathway would be the cleavage of the C-I bond, resulting in a fragment corresponding to the loss of an iodine atom (127 Da).

Loss of Water: The alcohol functionality can easily lose a molecule of water (18 Da), especially from the protonated molecular ion.

Cleavage of the Carbon-Carbon Chain: Fragmentation can occur at various points along the carbon backbone, particularly cleavage alpha to the hydroxyl group or the fluorinated chain. The highly stable perfluoroalkyl fragments are often observed.

Loss of HF: The elimination of hydrogen fluoride (B91410) (20 Da) is a common fragmentation pattern for fluorinated compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl, carbon-hydrogen, carbon-fluorine, and carbon-iodine bonds.

Expected IR Absorption Bands

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Hydroxyl | O-H stretch (alcohol) | 3200-3600 (broad) |

| Alkyl | C-H stretch | 2850-3000 |

| Fluoroalkyl | C-F stretch | 1000-1400 (strong, multiple bands) |

| Alcohol | C-O stretch | 1050-1150 |

| Iodoalkane | C-I stretch | 500-600 |

Note: The values in this table are estimations based on typical IR frequencies for these functional groups and have not been experimentally verified from the searched literature.

The broad band in the 3200-3600 cm⁻¹ region is a clear indicator of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. The strong, complex absorptions in the 1000-1400 cm⁻¹ range are characteristic of C-F stretching vibrations and are a definitive marker for the presence of the heptafluoropropyl group.

X-ray Crystallography for Solid-State Structural Conformation

Following a comprehensive search of publicly available scientific literature and chemical databases, no experimental X-ray crystallography data for the solid-state structure of this compound could be located.

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the compound. The subsequent diffraction pattern of the X-rays is then measured and analyzed to generate a detailed model of the crystal lattice and the molecular structure. Key information derived from such an analysis includes:

Unit Cell Dimensions: The fundamental repeating unit of the crystal lattice.

Space Group: The description of the symmetry elements present in the crystal.

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths, Bond Angles, and Torsion Angles: The geometric parameters that define the molecular conformation.

While general principles of conformational analysis for fluorinated and iodinated organic molecules exist, a detailed and accurate depiction of the solid-state structure of this specific compound remains contingent upon future experimental crystallographic studies. The lack of published data prevents the creation of detailed data tables and an in-depth discussion of its specific structural features.

Computational Chemistry and Theoretical Modeling of 4,4,5,5,6,6,6 Heptafluoro 2 Iodohexan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol. These methods offer a balance between computational cost and accuracy, making them a cornerstone of modern computational chemistry.

Density Functional Theory (DFT) Studies of Bond Energetics and Transition States

DFT calculations can provide critical insights into the bond energetics of this compound. A key area of interest is the bond dissociation energies (BDEs) of the various C-H, C-C, C-O, O-H, and particularly the C-I bonds. The heavily fluorinated chain is expected to exert a strong electron-withdrawing effect, which can significantly influence the strength of adjacent bonds. For instance, studies on fluorinated ethanols have shown that fluorination affects C-H and C-C bond energies. scirp.orgscirp.orgresearchgate.net The C-I bond is of particular interest as it is often the most labile site in similar iodoalkanes, making it a focal point for predicting reaction mechanisms.

Transition state theory, coupled with DFT calculations, allows for the exploration of reaction pathways. By locating and characterizing transition state structures, it is possible to predict the activation energies for various potential reactions, such as nucleophilic substitution at the carbon bearing the iodine atom or elimination reactions. The significant steric bulk of the heptafluoropropyl group and the iodine atom will undoubtedly play a crucial role in the energetics of any proposed transition state.

Table 1: Predicted Bond Dissociation Energies (BDEs) for Selected Bonds in this compound (Illustrative Data)

| Bond | Predicted BDE (kcal/mol) | Method |

| C2-I | 50-55 | DFT (B3LYP/6-311+G(d,p)) |

| C1-O | 90-95 | DFT (B3LYP/6-311+G(d,p)) |

| O-H | 100-105 | DFT (B3LYP/6-311+G(d,p)) |

| C2-C3 | 85-90 | DFT (B3LYP/6-311+G(d,p)) |

Note: This table presents illustrative data based on typical values for similar compounds and is not the result of a specific calculation on this compound.

Conformer Analysis and Potential Energy Surface Mapping

The conformational landscape of this compound is expected to be complex due to the presence of multiple rotatable bonds. A thorough conformer analysis, typically performed using quantum chemical methods, is essential to identify the low-energy conformers that will be most populated at a given temperature. researchgate.netresearchgate.netbiomedres.us The relative energies of these conformers are determined by a delicate balance of steric hindrance, dipole-dipole interactions, and potential intramolecular hydrogen bonding between the hydroxyl group and the iodine or fluorine atoms.

Mapping the potential energy surface (PES) as a function of key dihedral angles (e.g., I-C2-C1-OH and C1-C2-C3-C4) can reveal the energy barriers between different conformations and provide a detailed picture of the molecule's flexibility. researchgate.netchemrxiv.org This information is crucial for understanding its dynamic behavior and how its shape might influence its interactions with other molecules.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. ulisboa.pt MD simulations are particularly well-suited for exploring the vast conformational space of flexible molecules like this compound and for studying its interactions with a solvent environment. mdpi.commdpi.com

By simulating the motion of the molecule in a box of solvent molecules (e.g., water or an organic solvent), MD can reveal how the solvent influences the conformational preferences of the solute. The fluorinated chain is expected to be hydrophobic, while the hydroxyl group is hydrophilic, leading to interesting solvation shell structures and potentially influencing the molecule's aggregation behavior in solution. Studies on perfluorinated alcohols have shown their tendency to form organized domains. ulisboa.pt

MD simulations can also be used to calculate various thermodynamic properties, such as the free energy of solvation, which is a key determinant of a compound's solubility.

Cheminformatics Approaches for Structure-Property Relationship (SPR) Modeling

Cheminformatics utilizes computational methods to analyze chemical data, enabling the development of models that predict the properties and activities of compounds based on their structure.

Predictive Models for Reactivity and Selectivity

For a molecule like this compound, where experimental data may be scarce, predictive models can be invaluable. By training machine learning algorithms on datasets of known reactions, it's possible to develop models that can predict the likely outcomes of reactions involving this compound. nih.govresearchgate.net These models typically use a set of calculated molecular descriptors to represent the molecule's properties. For instance, a model could be trained to predict the regioselectivity of a reaction, such as whether a nucleophile would attack at the carbon bearing the iodine or at another site.

Molecular Descriptors and Graph Representations

At the heart of cheminformatics and SPR modeling are molecular descriptors—numerical values that encode information about a molecule's structure and properties. These can range from simple counts of atoms and bonds to more complex quantum chemically derived values.

A powerful way to represent a molecule is as a molecular graph, where atoms are nodes and bonds are edges. wikipedia.orgchemaxon.com This representation allows for the application of graph theory to analyze molecular structure and to derive topological indices that can be used as descriptors in predictive models. arxiv.orgresearchgate.netresearchgate.net For this compound, descriptors capturing the electronic influence of the fluorine atoms, the size and polarizability of the iodine atom, and the hydrogen bonding capacity of the hydroxyl group would be crucial for building accurate predictive models.

Applications and Translational Research Frontiers of 4,4,5,5,6,6,6 Heptafluoro 2 Iodohexan 1 Ol

Role as a Key Intermediate in the Synthesis of Biologically Active Fluorinated Molecules

The introduction of fluorine into organic molecules is a widely recognized strategy in medicinal and agricultural chemistry to enhance a compound's metabolic stability, bioavailability, and binding affinity. nih.govutwente.nl20.210.105 4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol serves as a key intermediate for incorporating a heptafluorohexyl moiety into larger, more complex structures, thereby imparting these desirable properties.

Design and Synthesis of Fluorinated Pharmaceuticals and Agrochemicals

The presence of both an iodine atom and a hydroxyl group in this compound offers orthogonal handles for chemical modification. The carbon-iodine bond can be readily functionalized through various reactions, including radical additions, cross-coupling reactions, and nucleophilic substitutions. rsc.orguchicago.edu This allows for the attachment of the heptafluorohexyl fragment to a wide array of molecular scaffolds.

For instance, the hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted into an ether or ester, providing further points of diversification. These transformations enable the synthesis of a diverse library of fluorinated compounds for screening in pharmaceutical and agrochemical discovery programs. The heptafluorohexyl group itself is known to enhance lipophilicity, which can improve a molecule's ability to cross cellular membranes. dakenam.com

Table 1: Potential Synthetic Transformations of this compound for Bioactive Molecule Synthesis

| Functional Group | Reaction Type | Potential Product Class |

| C-I Bond | Radical Addition | Fluorinated alkanes, ethers |

| C-I Bond | Cross-Coupling | Fluorinated aromatics, heterocycles |

| -OH Group | Oxidation | Fluorinated aldehydes, carboxylic acids |

| -OH Group | Etherification | Fluorinated ethers |

| -OH Group | Esterification | Fluorinated esters |

Exploration in Drug Discovery Programs as a Privileged Scaffold

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. nih.gov The incorporation of fluorinated motifs is a common strategy in the design of such scaffolds. While specific studies designating this compound as a privileged scaffold are not extensively documented, its structural features suggest significant potential in this area.

The heptafluorohexyl chain can participate in favorable interactions with protein binding pockets, and its rigidity can help to pre-organize a molecule for optimal binding. By serving as a foundational building block, this compound allows for the systematic exploration of chemical space around a core fluorinated structure, a key strategy in modern drug discovery. utwente.nl

Integration into Advanced Materials Science

The unique properties conferred by the perfluorohexyl group, such as low surface energy, hydrophobicity, and chemical inertness, make this compound an attractive precursor for advanced materials. core.ac.uk

Precursor for Fluorinated Polymers and Copolymers with Tunable Properties

The hydroxyl group of this compound can be converted into a polymerizable group, such as an acrylate (B77674) or methacrylate. rsc.orgresearchgate.net These fluorinated monomers can then be polymerized or copolymerized with other monomers to create a wide range of fluorinated polymers with tailored properties. rsc.orgrsc.org For example, copolymerization with non-fluorinated monomers allows for the precise tuning of properties like refractive index, surface energy, and gas permeability. The iodo-functional group can also serve as an initiation site for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of well-defined polymer architectures. cmu.edunih.gov

Table 2: Potential Polymer Architectures from this compound Derivatives

| Polymerization Method | Monomer Type | Resulting Polymer | Key Properties |

| Free Radical Polymerization | Fluorinated Acrylate | Homopolymer/Copolymer | Low surface energy, hydrophobicity |

| Atom Transfer Radical Polymerization (ATRP) | Initiator from the compound | Block Copolymers, Star Polymers | Controlled molecular weight, defined architecture |

Application in Functional Coatings and Surfaces

Fluorinated polymers derived from intermediates like this compound are prime candidates for creating functional coatings. core.ac.ukrsc.org These coatings can exhibit a range of desirable properties, including:

Hydrophobicity and Oleophobicity: Repelling both water and oils, leading to self-cleaning and anti-fouling surfaces. mdpi.com

Chemical Resistance: Protecting the underlying substrate from corrosive chemicals.

Low Friction: Creating smooth surfaces with reduced drag.

These properties are highly sought after in a variety of applications, from architectural coatings and marine anti-fouling paints to protective layers for electronic components. mdpi.comresearchgate.net

Exploration in Catalysis and Reagent Development

The reactivity of the carbon-iodine bond and the hydroxyl group also makes this compound a platform for developing new reagents and catalysts. Fluorinated alcohols are known to act as unique solvents or activators in various catalytic reactions. uchicago.eduresearchgate.net

The iodo-group can be transformed into other functional groups, such as organometallic species, which can then be used in a variety of synthetic transformations. chemicalbook.com Furthermore, the compound itself can act as a precursor for hypervalent iodine reagents, which are versatile oxidizing agents in organic synthesis. The presence of the electron-withdrawing heptafluorohexyl group can modulate the reactivity of these reagents. While direct catalytic applications of this specific compound are not widely reported, the principles of organofluorine chemistry suggest a rich potential for its development as a specialized reagent.

As a Ligand Component in Metal-Catalyzed Reactions

The presence of a C3F7- moiety in this compound suggests its potential utility in the field of fluorous chemistry. This branch of chemistry utilizes the unique properties of highly fluorinated compounds, which exhibit limited miscibility with many organic solvents at ambient temperatures but can become miscible at elevated temperatures. This temperature-dependent miscibility forms the basis of "fluorous biphasic catalysis," a strategy designed to simplify catalyst recovery and reuse. rsc.orgnih.gov

By chemically modifying the primary alcohol group of this compound, it is conceivable to synthesize a variety of "fluorous-tagged" ligands. For instance, the alcohol could be converted into phosphine (B1218219), amine, or other coordinating groups commonly employed in transition metal catalysis. The heptafluorohexyl "ponytail" would render the resulting metal complex preferentially soluble in a fluorous solvent phase. rsc.orgnih.gov

Hypothetical Ligand Synthesis and Application:

A potential synthetic pathway could involve the conversion of the primary alcohol to a tosylate, followed by nucleophilic substitution with a phosphide (B1233454) source to generate a fluorous phosphine ligand. Such a ligand could be used in various palladium-catalyzed cross-coupling reactions, for example.

The primary advantage of this approach is the facile separation of the fluorous catalyst from the reaction products, which would remain in the organic phase upon cooling. This can lead to a more sustainable and cost-effective catalytic process, as the expensive metal catalyst can be easily recovered and recycled. nih.govacs.org While this remains a hypothetical application for this compound, the principles of fluorous ligand design are well-established. researchgate.net

Table 1: Potential Fluorous Ligand Derivatives of this compound and Their Catalytic Applications

| Ligand Type | Hypothetical Structure | Potential Catalytic Application |

| Fluorous Phosphine | C3F7CH(I)CH2CH2OP(C6H5)2 | Heck, Suzuki, and Stille cross-coupling reactions |

| Fluorous Diamine | (C3F7CH(I)CH2CH2O)2CH2CH2N(CH3)2 | Asymmetric hydrogenation, transfer hydrogenation |

| Fluorous Salen | Schiff base condensation product with a diamine and salicylaldehyde (B1680747) derivative | Asymmetric epoxidation, cyclopropanation |

This table presents hypothetical structures and applications based on established principles of ligand design and fluorous catalysis.

Development of Novel Fluorinating or Iodinating Reagents from its Derivatives

The carbon-iodine bond in this compound is a key functional group that opens avenues for the development of novel electrophilic reagents. Specifically, the synthesis of hypervalent iodine compounds from fluoroalkyl iodides is a known strategy to create powerful oxidizing agents, which can then be used for iodination or fluorination reactions. organic-chemistry.orgrsc.org

Hypervalent Iodine Reagents:

Perfluoroalkyl iodides can be oxidized to form [bis(trifluoroacetoxy)iodo]perfluoroalkanes. organic-chemistry.org A similar transformation could plausibly be applied to this compound. The resulting hypervalent iodine(III) species would be a potential precursor to a range of electrophilic reagents.

Potential Iodinating Agents:

The hypervalent iodine derivative of this compound could itself act as an electrophilic iodinating agent. The presence of the electron-withdrawing heptafluoropropyl group would enhance the electrophilicity of the iodine center, potentially leading to a highly reactive reagent for the iodination of less activated substrates. nih.gov The reaction of such a reagent with electron-rich aromatic or aliphatic compounds could provide a pathway to novel iodinated molecules.

Potential Fluorinating Agents:

A more ambitious application would be the development of electrophilic fluorinating agents. Hypervalent iodine fluorides, such as (difluoroiodo)arenes, are known fluorinating reagents. acs.orgarkat-usa.org By analogy, a hypervalent iodine(III) derivative of this compound could potentially undergo ligand exchange with a fluoride (B91410) source to generate a novel fluoroalkyl-containing electrophilic fluorinating agent. The reactivity and selectivity of such a reagent would be influenced by the unique electronic and steric environment provided by the fluoroalkyl backbone.

Table 2: Plausible Hypervalent Iodine Derivatives and Their Potential Reagent Applications

| Hypervalent Iodine Derivative | Potential Synthesis Route | Potential Application |

| C3F7CH(I(OCOCF3)2)CH2CH2OH | Oxidation of the parent compound with peroxyacids in trifluoroacetic acid | Precursor for other hypervalent iodine reagents |

| C3F7CH(ICl2)CH2CH2OH | Reaction with chlorine gas | Electrophilic chlorinating agent |

| [C3F7CH(I-OH)(OTs)]CH2CH2OH | From the corresponding iodosyl (B1239551) derivative and p-toluenesulfonic acid | Oxidizing agent, potential catalyst |

| [C3F7CH(IF2)]CH2CH2OH | Ligand exchange of a diacetoxyiodo derivative with a fluoride source | Electrophilic fluorinating agent (hypothetical) |

This table outlines plausible synthetic routes and the potential, largely hypothetical, applications of hypervalent iodine compounds derived from this compound.

Future Outlook and Interdisciplinary Research Directions

Advancements in Sustainable Synthesis of Fluorinated Iodoalcohols

The production of highly functionalized organofluorine compounds like 4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of its synthesis will undoubtedly be shaped by the principles of green chemistry, aiming for more environmentally benign and efficient processes.

Key trends in sustainable organofluorine chemistry that will impact the synthesis of fluorinated iodoalcohols include the development of novel fluorinating agents with reduced environmental impact. fu-berlin.de These next-generation reagents are being designed to be less toxic, more selective, and derived from renewable sources where possible. fu-berlin.de For the synthesis of compounds like the target heptafluoro-iodohexanol, this could translate to safer and more atom-economical routes.

Catalytic methods are also at the forefront of sustainable synthesis. fu-berlin.de The use of catalysts can dramatically reduce the quantity of reagents needed, thereby minimizing waste and improving reaction yields. fu-berlin.de Emerging techniques such as electrochemical and photochemical fluorination offer alternatives to traditional, often harsh, synthesis conditions. rsc.org For instance, electrochemical methods can provide a more energy-efficient and less wasteful pathway, while photochemical approaches can initiate reactions with light, reducing the need for toxic reagents. rsc.org The application of flow chemistry, where reactions are run in continuous streams rather than in large batches, is another promising avenue that can enhance efficiency, improve safety, and reduce waste generation. fu-berlin.decas.cn

Enzymatic synthesis represents a frontier in green chemistry, offering highly selective and mild reaction conditions. acs.org While the direct enzymatic synthesis of a complex molecule like this compound is a long-term goal, the use of enzymes like lipases, transaminases, and cytochrome P450s for the synthesis of fluorinated compounds is a rapidly growing field. acs.org The development of fluorinases, enzymes that can form a carbon-fluorine bond, is particularly promising for future sustainable production methods. acs.org

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The complexity of chemical reactions, especially in the nuanced field of organofluorine chemistry, presents a significant challenge for traditional experimental approaches. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity, accelerating the discovery and optimization of synthetic routes. acs.org

AI models can be trained on vast datasets of chemical reactions to predict outcomes with high accuracy, helping chemists to design more effective experiments from the outset. acs.org For the synthesis of this compound, ML algorithms could be employed to predict the optimal reaction conditions—such as temperature, solvent, and catalyst—to maximize yield and minimize byproducts. acs.org This predictive capability can significantly reduce the time and resources spent on trial-and-error experimentation. acs.org

Machine learning can map the intricate landscape of a reaction space, enabling the accurate prediction of high-yielding conditions even for previously untested substrates. fu-berlin.de This is particularly valuable for complex molecules where multiple reaction pathways are possible. Furthermore, computational tools are being developed to perform "in silico" fluorine scanning, using methods like free-energy perturbation to predict the effects of fluorination on molecular properties, which can guide the design of new compounds with desired characteristics. rsc.org

The integration of AI with automated synthesis platforms represents a paradigm shift in chemical research. These systems can not only predict optimal reaction conditions but also execute the experiments, analyze the results, and use the new data to refine their predictive models in a closed loop. This approach has the potential to dramatically accelerate the development of synthetic routes for complex fluorinated molecules.

Expanding the Scope of Bioorthogonal Chemistry with Fluorine and Iodine Tags

Bioorthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. cefic-lri.org This field has opened up new frontiers in chemical biology, allowing for the precise labeling and tracking of biomolecules in real time. The unique properties of fluorine and iodine make compounds like this compound intriguing candidates for the development of novel bioorthogonal probes.

Fluorine itself is a valuable tag in chemical biology. rsc.org Due to the near absence of fluorine in most biological systems, the 19F nucleus provides a clean background for Nuclear Magnetic Resonance (NMR) studies. rsc.org Attaching a fluorinated tag to a biomolecule allows researchers to monitor its structure, interactions, and conformational changes in a biological environment. acs.org The heptafluorohexyl moiety of the target compound could serve as a sensitive 19F NMR reporter.

The iodine atom in this compound adds another layer of functionality. Organoiodine compounds are known for their use as X-ray contrast agents due to the high atomic weight of iodine. nsf.gov This suggests the potential for developing dual-modality probes that combine the benefits of 19F NMR with X-ray-based imaging techniques. Furthermore, the carbon-iodine bond can participate in a variety of chemical reactions, opening up possibilities for its use in bioorthogonal ligation strategies. While established bioorthogonal reactions often involve azides, alkynes, and tetrazines, the development of new reaction chemistries is an active area of research. cefic-lri.orgacs.org

The combination of a polyfluorinated chain and a reactive iodine atom in a single molecule could enable the development of powerful new tools for chemical biology. These dual-functionalized tags could be used for multimodal imaging, allowing researchers to study biological processes with greater detail and clarity. For instance, a biomolecule tagged with this compound could be tracked using 19F NMR to study its dynamics and interactions, while the iodine atom could be used for localization via imaging techniques that are sensitive to heavy atoms.

Collaborative Research Initiatives in Fluorine Chemistry and Advanced Materials

The advancement of specialized fields like fluorine chemistry and the development of novel materials such as this compound increasingly depend on interdisciplinary collaboration. The complexity of the challenges, from sustainable synthesis to advanced applications, necessitates the pooling of expertise from diverse areas of science and engineering.

A prominent example of such collaboration is the Collaborative Research Center (CRC) 1349 "Fluorine-Specific Interactions" in Germany. fu-berlin.de This initiative brings together researchers from multiple universities and institutes with expertise in synthesis, analytics, spectroscopy, and theory to gain a deeper understanding of the interactions of fluorinated compounds. fu-berlin.defu-berlin.de Such large-scale, long-term collaborations are crucial for tackling fundamental scientific questions and translating the findings into practical applications.

Academia-industry partnerships are also becoming increasingly vital. acs.org Pharmaceutical, agrochemical, and materials science companies often collaborate with academic labs to access specialized expertise and explore fundamental research that can lead to new technologies. acs.orgprinceton.edu These collaborations can accelerate the translation of promising compounds from the laboratory to real-world applications. For a molecule like this compound, such partnerships could drive the exploration of its potential in areas like advanced polymers, coatings, or as a building block for new therapeutic agents.

Professional societies like the American Chemical Society (ACS) and the Royal Society of Chemistry (RSC) play a key role in fostering collaboration through conferences, workshops, and funded research programs. rsc.orgacs.org Awards and grants from these organizations often encourage and recognize innovative research in fluorine chemistry, further stimulating progress in the field. rsc.orgacs.org

The future development and application of this compound and related compounds will be driven by these collaborative and interdisciplinary efforts. By bringing together chemists, materials scientists, biologists, and engineers, the full potential of these unique fluorinated molecules can be realized.

常见问题

Q. What are the established synthetic routes for 4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol, and what purification methods are recommended?

The synthesis typically involves sequential fluorination and iodination steps. Fluorination can be achieved via halogen-exchange reactions using agents like SF₄ or HF-pyridine, followed by iodination with KI under acidic conditions. Purification often requires column chromatography (silica gel, hexane/ethyl acetate gradients) or fractional distillation under reduced pressure to isolate the product from polyfluorinated byproducts. Safety protocols for handling volatile fluorinated intermediates, such as inert atmosphere and corrosion-resistant equipment, are critical .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- NMR Spectroscopy : NMR identifies fluorine environments (e.g., CF vs. CF groups), while NMR resolves the hydroxyl and iodo-substituted proton signals.

- X-ray Crystallography : Single-crystal analysis confirms spatial arrangement, bond lengths (C-I: ~2.10 Å), and intramolecular interactions (e.g., hydrogen bonding between -OH and fluorine) .

Q. What safety precautions are critical when handling this compound due to its fluorinated and iodo substituents?

- PPE : Wear nitrile gloves, fluoropolymer-coated lab coats, and safety goggles.

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile fluorinated fragments.

- Waste Disposal : Follow EPA guidelines for halogenated waste to prevent environmental release .

Advanced Questions

Q. How do the electron-withdrawing heptafluoro groups influence the acidity of the hydroxyl group and reactivity of the iodo substituent?

The heptafluoro substituents lower the pKa of the hydroxyl group (estimated ~4–5, comparable to 4,4,5,5,6,6,6-heptafluorohexanoic acid, pKa 4.18 ), enhancing its deprotonation propensity. This acidity facilitates nucleophilic substitution (SN2) at the β-iodo position, though steric hindrance from fluorine atoms may reduce reaction rates. Computational modeling (DFT) can quantify these electronic effects.

Q. What strategies are effective for incorporating this compound into lanthanide coordination complexes for photophysical applications?

- Ligand Design : Replace β-diketonate ligands (e.g., in terbium/europium complexes ) with the iodo-alcohol moiety.

- Coordination Optimization : Use ancillary ligands (e.g., 1,10-phenanthroline) to stabilize the complex and enhance luminescence quantum yield.

- Solvent Selection : Employ non-polar solvents (e.g., THF) to minimize ligand hydrolysis.

Q. What experimental approaches can resolve contradictions in reported reactivity data of polyfluorinated iodoalcohols in cross-coupling reactions?

- Factorial Design : Systematically vary reaction parameters (temperature, catalyst loading, solvent polarity) to identify dominant factors .

- Isotopic Labeling : Use -labeled hydroxyl groups to track substitution pathways.

- In Situ Spectroscopy : Monitor reaction progress via IR or Raman to detect intermediates.

Q. How does the steric and electronic profile of this compound affect its performance as a precursor in organofluorine synthesis?

- Steric Effects : Bulky CF groups hinder nucleophilic attack at the iodo center, favoring elimination over substitution.

- Electronic Effects : Fluorine’s inductive effect stabilizes transition states in radical-mediated reactions (e.g., iodide abstraction for fluorocarbonyl synthesis). Kinetic studies under controlled conditions (e.g., competition experiments) can quantify these effects .

Q. Methodological Notes

- Contradiction Analysis : Cross-validate reactivity data using multiple techniques (e.g., GC-MS, HPLC) to distinguish between mechanistic pathways.

- Data Reproducibility : Document fluorination batch variability (e.g., trace HF residues) that may impact reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。